molecular formula C10H12O4 B1296055 3-(4-Methoxyphenoxy)propanoic acid CAS No. 20811-60-3

3-(4-Methoxyphenoxy)propanoic acid

Cat. No.: B1296055
CAS No.: 20811-60-3
M. Wt: 196.2 g/mol
InChI Key: SGTCAUQLJIKBMM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)propanoic acid is a propanoic acid derivative featuring a 4-methoxyphenoxy substituent. This compound belongs to a broader class of arylpropanoic acids, which are characterized by a three-carbon backbone linked to aromatic or substituted aromatic rings. The methoxy group at the para position of the phenyl ring enhances electron-donating properties, influencing reactivity, solubility, and biological interactions.

Preparation Methods

Synthetic Routes

2.1. Nucleophilic Substitution Reaction

The primary method for synthesizing 3-(4-Methoxyphenoxy)propanoic acid involves a nucleophilic substitution reaction. In this process, 4-methoxyphenol reacts with 3-chloropropanoic acid under basic conditions. The reaction mechanism can be summarized as follows:

  • Reactants :
    • 4-Methoxyphenol
    • 3-Chloropropanoic Acid
  • Conditions : Basic medium (e.g., sodium hydroxide)
  • Mechanism : The phenoxide ion generated from 4-methoxyphenol attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product.

This method has been noted for its efficiency, typically yielding high purity products when optimized correctly.

Industrial Production Methods

3.1. Scaling Up Synthesis

In an industrial context, the production of this compound can be scaled up by optimizing various parameters:

  • Temperature and Pressure : Adjusting these conditions can enhance reaction rates and yields.
  • Catalysts : The use of catalysts can facilitate the reaction, improving efficiency.
  • Continuous Flow Reactors : Implementing continuous flow systems allows for better control over reaction conditions, leading to improved mixing and heat transfer.

These approaches help in achieving higher yields and purities, making the process more economically viable.

Alternative Synthesis Approaches

4.1. Microwave-Assisted Synthesis

Recent studies have introduced microwave-assisted synthesis as a rapid method for preparing phenolic compounds similar to this compound. This technique offers several advantages:

  • Speed : Reduces reaction times significantly.
  • Energy Efficiency : Lower energy consumption compared to conventional heating methods.
  • Yield Improvement : Often results in higher yields due to uniform heating.

For instance, a study demonstrated that using microwave irradiation could enhance the yield of similar compounds through efficient energy transfer.

Summary of Preparation Methods

The following table summarizes different preparation methods for this compound:

Method Description Yield Potential Notes
Nucleophilic Substitution Reaction of 4-methoxyphenol with 3-chloropropanoic acid in a basic medium High Standard method
Industrial Optimization Scaling up with temperature, pressure adjustments, and catalysts Very High Suitable for large-scale production
Microwave-Assisted Synthesis Rapid synthesis using microwave energy High Reduces time and energy costs

Scientific Research Applications

1.1. Hyperlipidemia Treatment

One of the primary applications of 3-(4-Methoxyphenoxy)propanoic acid is in the treatment of hyperlipidemia. Research indicates that this compound exhibits significant lipid-lowering effects comparable to established medications such as fenofibrate. In a study involving mice, administration of this compound led to a reduction in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels .

Table 1: Effects of this compound on Lipid Profiles in Mice

ParameterControl GroupTreatment Group (300 mg/kg)
Total Cholesterol (TC)NormalDecreased
Triglycerides (TG)NormalDecreased
LDL Cholesterol (LDL-C)NormalDecreased
HDL Cholesterol (HDL-C)NormalIncreased

This indicates that this compound can serve as both a therapeutic agent for hyperlipidemia and a preventive measure against related health issues.

3.1. Animal Studies

In controlled animal studies, the administration of this compound demonstrated significant improvements in lipid profiles after three weeks of treatment. The results indicated that the compound effectively reduced hyperlipidemia induced by high-fat diets, showcasing its potential as a safe alternative to existing lipid-lowering agents .

3.2. Dietary Supplementation

Emerging research suggests that dietary incorporation of compounds similar to this compound could enhance metabolic health and prevent conditions like obesity and insulin resistance. For instance, other studies have shown that related phenolic compounds can improve metabolic parameters when included in dietary regimens .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the phenoxy ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents Key Properties/Applications Source/Evidence
3-(4-Methoxyphenoxy)propanoic acid N/A 4-methoxyphenoxy Understudied; potential scaffold Target compound
3-(4-Methoxyphenyl)propanoic acid 1929-29-9 4-methoxyphenyl Synthetic intermediate; similarity 0.93
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 1135-23-5 4-hydroxy-3-methoxyphenyl Natural metabolite; antioxidant
3-((4-Hydroxyphenyl)amino)propanoic acid N/A 4-hydroxyphenylamino Anticancer, antimicrobial activities
3-(3,4-Dimethoxyphenyl)propanoic acid 717-94-2 3,4-dimethoxyphenyl Higher lipophilicity; drug design
3-(2,4-Dihydroxyphenyl)propanoic acid methyl ester N/A 2,4-dihydroxyphenyl (methyl ester) Isolated from Stellera chamaejasme

Key Observations:

  • Electron-Donating vs.
  • Acidity: The propanoic acid moiety confers acidity (pKa ~4-5), but substituents influence solubility. For example, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (CAS 1135-23-5) has higher water solubility due to phenolic -OH groups .
  • Stereochemistry: Derivatives like (R)-3-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS 96363-20-1) highlight the role of stereochemistry in drug design, where enantiomers may exhibit distinct biological activities .

Anticancer Potential

  • 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Compounds 12, 20–22, and 29 demonstrated 50% inhibition of A549 lung cancer cell viability and suppressed migration. Compound 20 showed potent antioxidant activity (DPPH assay) . This contrasts with this compound, where the methoxyphenoxy group may reduce interaction with cellular targets compared to amino-linked derivatives .
  • Metabolites in Cancer Pathways: 3-(4'-Hydroxy-3'-methoxyphenyl)propanoic acid (CAS 1135-23-5) is a colonic metabolite of cinnamic acids, undergoing dehydroxylation or conjugation. Such transformations may limit bioavailability compared to synthetic derivatives .

Antimicrobial and Antioxidant Properties

  • Derivatives with amino groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit broad-spectrum activity against multidrug-resistant pathogens .
  • Methoxy-substituted compounds like 3-(4-methoxyphenyl)propanoic acid may lack direct antimicrobial activity but serve as precursors for functionalized derivatives .

Biological Activity

3-(4-Methoxyphenoxy)propanoic acid, a compound with the molecular formula C10H12O4, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a phenoxy ring, which is further linked to a propanoic acid moiety. This structural configuration contributes to its unique chemical and biological properties.

PropertyValue
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
SolubilitySoluble in organic solvents
Functional GroupsMethoxy, Phenoxy, Carboxylic Acid

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The methoxy group and phenoxy ring enhance its binding affinity and selectivity towards these targets. Research indicates that the compound may:

  • Inhibit Enzymatic Activity : It may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway, thereby reducing inflammation and pain.
  • Modulate Cellular Signaling : The compound can alter cellular processes by interacting with various receptors and enzymes, leading to changes in signaling pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria in vitro. Its mechanism involves disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of this compound. In animal models, it has been shown to reduce inflammation markers and improve conditions related to inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityKey Differences
3-(4-Hydroxyphenoxy)propanoic acidAntioxidant, Anti-inflammatoryHydroxyl group instead of methoxy
3-(4-Chlorophenoxy)propanoic acidHerbicidalChlorine substituent affects reactivity
3-(4-Bromophenoxy)propanoic acidAntimicrobialBromine substituent alters properties

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL .
  • Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methoxyphenoxy)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-methoxyphenol with β-propiolactone derivatives under basic conditions. Enantiomeric purity is critical for biological studies; chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for resolving enantiomers. For example, Rathbone et al. (1989) used chiral HPLC to analyze 2-(4-methoxyphenoxy)propanoic acid enantiomers in roasted coffee beans, achieving baseline separation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the methoxyphenoxy and propanoic acid moieties.
  • LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode for high sensitivity.
  • FT-IR : Identify functional groups (e.g., C-O-C stretching at 1250 cm1^{-1} for the methoxy group).
    • Example: Metabolic studies of similar compounds, such as 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid, utilized LC-MS to detect phase II metabolites like sulfates and glucuronides .

Advanced Research Questions

Q. How do the metabolic pathways of this compound differ between in vitro and in vivo systems?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (e.g., human S9 fractions) to study phase I oxidation and phase II conjugation. Monitor sulfation (via SULT1A3) and glucuronidation (via UGT1A1) using isotopically labeled cofactors (e.g., 34^{34}S-PAPS for sulfation) .
  • In vivo : Administer the compound to model organisms (e.g., mice) and collect urine/plasma. Use SPE (solid-phase extraction) coupled with LC-MS to identify metabolites like 3-(4-methoxyphenyl)propanoic acid-O-sulfate and O-glucuronide .
    • Key Finding : In mice, 3-(4-methoxyphenyl)propanoic acid undergoes dehydroxylation to yield 3-(3,4-dihydroxyphenyl)propanoic acid, which is further metabolized into hippuric acid via α-oxidation .

Q. What advanced strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Comparative Dose-Response Studies : Test the compound at physiological concentrations (e.g., 1–100 µM) in cell lines (e.g., HepG2 for hepatotoxicity) to reconcile discrepancies in cytotoxicity data.
  • Isomer-Specific Analysis : Use chiral columns to differentiate enantiomers, as biological activity may vary significantly between R and S forms .
  • Metabolite Profiling : Compare metabolite signatures across studies to identify confounding factors (e.g., microbial degradation in gut models vs. hepatic metabolism) .

Q. How can researchers differentiate positional isomers of metabolites derived from this compound?

  • Methodological Answer :

  • Tandem MS/MS : Use diagnostic fragmentation patterns (e.g., loss of H2_2O or CO2_2) to distinguish between 3-(3-hydroxy-4-methoxyphenyl)propanoic acid and 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2^{2}H at the methoxy group) to track metabolic transformations .

Q. What strategies are effective for quantifying trace levels of this compound in complex biological matrices?

  • Methodological Answer :

  • SPE-LC-MS/MS : Use mixed-mode sorbents (e.g., Oasis HLB) for extraction, followed by MRM (multiple reaction monitoring) for quantification.
  • Internal Standards : Deploy stable isotope-labeled analogs (e.g., 13^{13}C6_6-3-(4-methoxyphenoxy)propanoic acid) to correct for matrix effects .
    • Example : Quantification of 3-(4-methoxyphenyl)propanoic acid-O-glucuronide in mouse urine achieved a LOD of 0.1 ng/mL using LC-MS/MS .

Properties

IUPAC Name

3-(4-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCAUQLJIKBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302814
Record name 3-(4-methoxyphenoxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20811-60-3
Record name 20811-60-3
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Record name 3-(4-methoxyphenoxy)propanoic acid
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Record name 3-(4-Methoxyphenoxy)propionic acid
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Synthesis routes and methods I

Procedure details

Solid KOH 6.80 g, (0.122 mol) and H2O (10 ml) are added to para-methoxyphenol 7.0 g (0.0564 mol), the resultant mixture is stirred at the room temperature while 3-chloropropanoic acid (6.12 g, 0.0564 mol) is added to thereof. Then the mixture is stirred and heated to reflux for 3 h. The reaction solution is acidified to pH 2 by adding concentrated aqueous HCl and extracted with ether. The combined ether extracts is then washed with 10% aqueous NaHCO3 and acidified to pH 3-4 by adding concentrated aqueous HCl, and precipitate is formed. The residue is filtered and recrystallized by benzene to provide needle crystal 2.0 g. m.p.: 102-103° C., yield: 18.1%.
Name
Quantity
6.8 g
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reactant
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7 g
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10 mL
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resultant mixture
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6.12 g
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0 (± 1) mol
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Yield
18.1%

Synthesis routes and methods II

Procedure details

A 945 g (5.34 mol, 1 eq.) sample of 1 (3-(4-methoxyphenoxy)propionitrile (1)) was charged to a 22 L round bottom flask equipped with an overhead stirrer under N2. To the stirred solids, 4 L of concentrated HCl was slowly added, followed by 2 L of H2O. The reaction mixture was heated to 100° C. for 3.5 h, at which point the reaction was complete by HPLC analysis. The reaction was cooled to 10° C. by the addition of ice to the reaction mixture, and was filtered. The dried solids gave 920 g of crude 2. The crude material was dissolved in 5 L of 6 wt. % sodium carbonate (such that pH=9), and 2 L of DCM (dichloromethane) was added to the reaction vessel. After stirring thoroughly, the organic layer was separated and discarded via a separatory funnel, and the aqueous layer charged back into the 22 L flask. The pH of the aqueous layer was carefully adjusted to 4.0, by slow addition of 6 M HCl. The precipitated solids were filtered, and dried in a vacuum oven to give 900 g of 2 as a white solid (Yield: 86.04%). 1H NMR (450 MHz, CDCl3); δ=2.78 (t, 2H; CH2COOH); 3.70 (s, 3H; OCH3); 4.18 (t, 2H; OCH2); 6.78 (m, 4H; Ar—H); 13C NMR (112.5 MHz, CDCl3): δ=34.703 (CH2COOH); 55.925 (OCH3); 64.088 (OCH2); 114.855 (CH3OCCH); 115.984 (CH2OCCH); 152.723 (CH3OC); 154.302 (CH2OC); 177.386 (COOH).
Quantity
0 (± 1) mol
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4 L
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2 L
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[Compound]
Name
crude material
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0 (± 1) mol
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2 L
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Yield
86.04%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-(4-Methoxyphenoxy)propanoic acid
3-(4-Methoxyphenoxy)propanoic acid
3-(4-Methoxyphenoxy)propanoic acid
3-(4-Methoxyphenoxy)propanoic acid
3-(4-Methoxyphenoxy)propanoic acid
3-(4-Methoxyphenoxy)propanoic acid

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